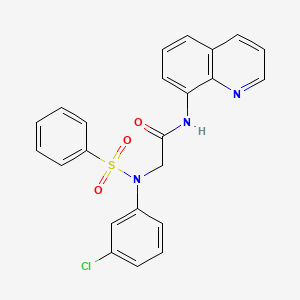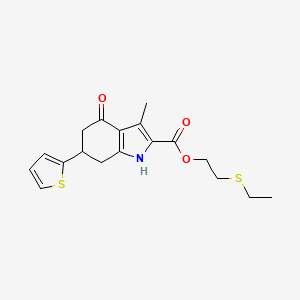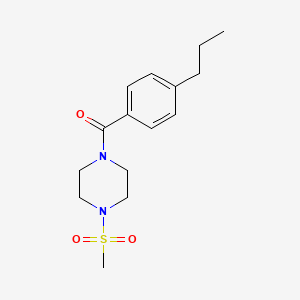
1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide, also known as FUBPB22, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a highly potent agonist of the cannabinoid receptors CB1 and CB2, and its chemical structure is similar to that of the well-known synthetic cannabinoid JWH-018. FUBPB22 has gained attention in the scientific community due to its potential use in research and development of new drugs.
Mécanisme D'action
1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide acts as an agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When 1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide binds to these receptors, it activates a signaling cascade that leads to the modulation of various cellular processes. The exact mechanism of action of 1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the activation of intracellular signaling pathways such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce analgesia, reduce inflammation, and modulate appetite and food intake. 1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide has also been shown to have anxiolytic and antidepressant effects, and it has been investigated as a potential treatment for anxiety and mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors with a high degree of specificity. However, one of the limitations of using 1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide is its potential for toxicity and adverse effects. Careful dosage and administration protocols must be followed to ensure that the compound is used safely and effectively in lab experiments.
Orientations Futures
There are several potential future directions for research involving 1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of various medical conditions. 1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide may serve as a useful tool in the development of these drugs by providing insights into the mechanisms of action of synthetic cannabinoids. Additionally, further research is needed to fully understand the long-term effects of 1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide on the body and to develop safe and effective dosage protocols for its use in lab experiments.
Applications De Recherche Scientifique
1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. Studies have shown that 1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide is a highly potent agonist of the CB1 and CB2 receptors, and it has been used to investigate the role of these receptors in various physiological processes such as pain perception, appetite regulation, and mood modulation.
Propriétés
IUPAC Name |
1-(2-fluorobenzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-13(2)7-10-20-17(22)14-8-11-21(12-9-14)18(23)15-5-3-4-6-16(15)19/h3-6,13-14H,7-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMADFYLMVPLLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)carbonyl]-N-(3-methylbutyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid](/img/structure/B4851848.png)
![2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B4851863.png)


![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4851882.png)


![2-{[4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4851906.png)




